Product packaging for methoxycyclobutane(Cat. No.:CAS No. 18593-33-4)

methoxycyclobutane

Cat. No.: B091622
CAS No.: 18593-33-4
M. Wt: 86.13 g/mol
InChI Key: GDTFIRYHAYIXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxycyclobutane is a chemical compound of interest in scientific research. Specific properties and research applications for this compound are currently being characterized. Generally, cyclobutane rings are valued in research for their unique puckered structure, which introduces distinct steric and conformational properties to molecules . These characteristics are often exploited in various fields, including: - Medicinal Chemistry : Cyclobutane derivatives are investigated for their ability to confer conformational restriction, improve metabolic stability, and act as non-classical bioisosteres in drug discovery programs . - Materials Science : Cyclobutane-containing monomers are used to synthesize high-performance polymers with enhanced properties like thermal stability and clarity . Researchers are encouraged to consult the scientific literature for the latest studies on this compound. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O B091622 methoxycyclobutane CAS No. 18593-33-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18593-33-4

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

methoxycyclobutane

InChI

InChI=1S/C5H10O/c1-6-5-3-2-4-5/h5H,2-4H2,1H3

InChI Key

GDTFIRYHAYIXIP-UHFFFAOYSA-N

SMILES

COC1CCC1

Canonical SMILES

COC1CCC1

Origin of Product

United States

Synthetic Methodologies for Methoxycyclobutane and Its Derivatives

Building the Methoxycyclobutane Ring: Key Strategies

The construction of the this compound ring system is achieved through several primary synthetic strategies, each with its own set of advantages and limitations. These methods include cycloaddition reactions, ring expansion and contraction strategies, and rearrangement-based syntheses.

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions are a cornerstone in the synthesis of cyclobutane (B1203170) rings, involving the joining of two doubly bonded molecules to form a four-membered ring. acs.orgnih.gov This approach is highly versatile and can be initiated through various means, including photochemical, transition metal-catalyzed, and organocatalytic methods. nih.govntu.ac.uknih.gov

Photochemical [2+2] cycloadditions represent a direct and powerful method for constructing the cyclobutane skeleton. acs.orgchinesechemsoc.org These reactions typically involve the excitation of an olefin to a higher energy state using ultraviolet (UV) or visible light, which then reacts with another ground-state olefin. acs.orgyoutube.com The reaction can proceed through either a concerted or a stepwise mechanism involving a 1,4-diradical intermediate. baranlab.org

One of the earliest examples of this type of reaction was the photodimerization of thymoquinone, discovered in 1877. acs.org More contemporary applications have expanded to include intermolecular reactions where two different olefins are used, often with one in excess, to favor the formation of a specific cycloadduct. acs.org The use of sensitizers like acetone (B3395972) or benzophenone (B1666685) is common to facilitate the population of the reactive triplet state of the olefin. baranlab.org

Visible-light photocatalysis has emerged as a greener alternative to high-energy UV light, enabling [2+2] cycloadditions under milder conditions. chinesechemsoc.orgresearchgate.net This can be achieved through photoredox catalysis, where a photocatalyst facilitates the reaction by either reducing or oxidizing one of the olefin partners, leading to the formation of a radical ion that initiates the cycloaddition. acs.org For instance, the aggregation of aryl terminal olefins at high concentrations can lower their excitation energy, allowing for visible-light-induced [2+2] dimerization using a photocatalyst like Ir(ppy)3. chinesechemsoc.org

The table below summarizes key aspects of photochemical [2+2] cycloadditions.

FeatureDescription
Initiation UV or visible light excitation of an olefin. acs.orgyoutube.com
Intermediates Can proceed via a concerted mechanism or a 1,4-diradical intermediate. baranlab.org
Sensitizers Acetone and benzophenone are commonly used to promote the triplet state. baranlab.org
Visible Light Photoredox catalysis offers a milder alternative to UV light. acs.orgchinesechemsoc.orgresearchgate.net

Transition metal catalysis provides an efficient alternative for the synthesis of cyclobutane and cyclobutene (B1205218) rings through [2+2] cycloadditions, often with high stereo- and regioselectivity. benthamscience.comresearchgate.net A variety of transition metals, including cobalt, nickel, ruthenium, rhodium, and rhenium, have been successfully employed to catalyze these reactions between alkenes and alkynes. benthamscience.comresearchgate.net

The mechanism of these reactions typically involves the formation of a metallacyclopentane or metallacyclopentene intermediate, which then undergoes reductive elimination to yield the cyclobutane or cyclobutene product. researchgate.net Nickel-catalyzed intermolecular [2+2] cycloadditions of conjugated enynes with alkenes have been developed, where the use of conjugated enynes helps to prevent side reactions like oligomerization. researchgate.net Furthermore, a nickel-catalyzed reductive [2+2] cycloaddition of alkynes has been reported for the synthesis of tetrasubstituted cyclobutenes, a transformation uniquely promoted by a primary aminophosphine (B1255530) ligand. acs.org

Cobalt complexes are also effective catalysts for [2+2] cycloadditions. benthamscience.com The choice of catalyst and reaction conditions can influence the reactivity of the alkene and alkyne components, as well as the chemo- and regioselectivity of the cycloaddition between unsymmetrical substrates. benthamscience.com

The following table highlights key features of transition metal-catalyzed [2+2] cycloadditions.

Catalyst TypeReactantsKey Features
Cobalt, Nickel, Ruthenium, Rhodium, Rhenium Bicyclic alkenes and alkynesEfficient construction of cyclobutene rings. benthamscience.comresearchgate.net
Nickel Conjugated enynes and alkenesCircumvents side reactions like oligomerization. researchgate.net
Nickel with primary aminophosphine ligand AlkynesSynthesis of trans-cyclobutenes. acs.org

Organocatalysis has emerged as a powerful tool for enantioselective [2+2] cycloadditions, offering a metal-free approach to chiral cyclobutane derivatives. mdpi.comnih.gov These reactions often rely on the activation of substrates through the formation of transient, reactive intermediates like iminium ions or enamines. mdpi.comrsc.org

One notable strategy involves the dual activation of α,β-unsaturated aldehydes and nitroolefins using a bifunctional squaramide-based aminocatalyst. nih.gov This approach allows for the construction of nitrocyclobutanes with four contiguous stereocenters with high diastereo- and enantiocontrol. mdpi.comnih.gov Another example is the organocatalytic vinylogous Friedel–Crafts alkylation-initiated formal [2+2] cycloaddition of enals with 2-vinylpyrroles, which yields pyrrole-functionalized cyclobutanes with three contiguous stereocenters. rsc.orgrsc.org

The use of silyl (B83357) enol ethers in organocatalyzed cycloadditions has also been explored. For instance, diphenyltrimethylsilyloxypyrrolidine and thiourea (B124793) derivatives can co-catalyze the reaction between enals and nitrostyrenes to produce cyclobutalactols with high enantiomeric excess. mdpi.com

The table below summarizes different organocatalytic approaches for [2+2] cycloadditions.

Catalyst SystemReactantsProduct Type
Bifunctional squaramide-based aminocatalyst α,β-Unsaturated aldehydes and nitroolefinsNitrocyclobutanes with four contiguous stereocenters. mdpi.comnih.gov
Iminium–enamine activation Enals and 2-vinylpyrrolesPyrrole-functionalized cyclobutanes. rsc.orgrsc.org
Diphenyltrimethylsilyloxypyrrolidine and thiourea derivatives Enals and nitrostyrenesCyclobutalactols. mdpi.com

Ring Expansion and Contraction Strategies Leading to Methoxycyclobutanes

Ring expansion and contraction reactions offer alternative pathways to cyclobutane derivatives. Ring expansion methods can transform smaller, more readily available rings into the desired four-membered ring system. wikipedia.orgrsc.org Conversely, ring contraction involves the conversion of a larger ring into a cyclobutane, often driven by the extrusion of a small molecule. ntu.ac.ukchemistryviews.orgrsc.org

A notable ring contraction method is the stereoselective synthesis of substituted cyclobutanes from readily accessible pyrrolidines. ntu.ac.ukchemistryviews.org This reaction is mediated by a nitrogen extrusion process from a 1,1-diazene intermediate, which is proposed to form a 1,4-biradical that cyclizes to the cyclobutane product. ntu.ac.uknih.gov This method has been successfully applied to the synthesis of the natural product piperarborenine B. chemistryviews.org Another approach involves the Wolff rearrangement, which is frequently used to construct four- and five-membered carbocycles via ring contraction in the synthesis of natural products. ntu.ac.ukntu.ac.uk

Ring expansion strategies can also be employed. For instance, the Demyanov ring expansion involves the diazotization of aminocyclopropanes, which can lead to the formation of cyclobutane derivatives through carbocation rearrangements. wikipedia.org

Rearrangement-Based Syntheses

Rearrangement reactions provide a powerful means to construct and functionalize cyclobutane rings, often leading to complex molecular architectures.

Allylic rearrangements can occur during reactions such as allylic bromination, where the initial product can isomerize to a more stable rearranged product. masterorganicchemistry.com For example, the Ziegler bromination of methylenecyclobutane (B73084) can yield a mixture of the "normal" allylic bromination product and a rearranged isomer. masterorganicchemistry.com The thermolysis of 4-allyl-4-arylcyclobutenones can also lead to rearrangements, competing with [2+2] cycloaddition and 6π electrocyclization pathways. acs.org

Radical transfer rearrangements have also been utilized in cyclobutane synthesis. A photoredox-catalyzed radical strain-release/ -rearrangement cascade has been developed for the synthesis of polysubstituted cyclobutanes. rsc.org This method uses strained bicyclo[1.1.0]butanes or cyclobutenes as radical acceptors and α-silylamines as radical precursors to generate a variety of 1,1,3- and 1,1,2-trisubstituted cyclobutanes. rsc.org The reaction proceeds through a silylketene acetal (B89532) intermediate that undergoes a Claisen-type -rearrangement. rsc.org

Specialized Methods for Stereoselective and Enantioselective this compound Synthesis

The synthesis of specific stereoisomers of this compound derivatives is crucial for applications in medicinal chemistry and materials science, where biological activity and material properties are often dependent on the precise three-dimensional arrangement of atoms. vulcanchem.com The regio- and enantioselective synthesis of these chiral cyclobutanes can be challenging. chemistryviews.org

A prominent strategy involves a cascade reaction combining iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition. chemistryviews.orgnih.gov This method facilitates the synthesis of enantioenriched oxa- vulcanchem.com-bicyclic heptanes, which are precursors to functionalized cyclobutanes. chemistryviews.org The process uses readily available cinnamyl alcohols and allyl acetates, proceeding under mild conditions with blue LED light. chemistryviews.org It demonstrates a broad substrate scope and yields chiral cyclobutanes with good diastereoselectivities and excellent enantioselectivities (up to 12:1 dr, >99% ee). nih.gov A key advantage of this operationally simple approach is that all starting materials and catalysts are added simultaneously, eliminating the need to isolate intermediates. chemistryviews.org

Another powerful technique is the enantioselective sulfa-Michael addition to cyclobutenes. rsc.org Using a chiral chinchona-based squaramide bifunctional acid-base catalyst, this method produces thio-substituted cyclobutanes with high yields and exceptional enantioselectivity (er up to 99.7:0.3). rsc.org

Furthermore, diastereoselective reduction strategies are employed to create specific isomers, such as cis-1,3-disubstituted cyclobutane derivatives. vulcanchem.com A scalable synthesis reported in the Journal of Organic Chemistry starts from 3-oxocyclobutane-1-carboxylate and proceeds through a stereoselective reduction using sodium borohydride (B1222165) (NaBH₄) to establish the cis configuration. vulcanchem.com Enzymatic resolution and the use of chiral catalysts, such as Jacobsen's catalyst, are also established methods for producing enantiopure intermediates in cyclobutane synthesis.

The table below summarizes the results for a selected enantioselective cycloaddition reaction. chemistryviews.org

Substrate 1 (Cinnamyl Alcohol)Substrate 2 (Allyl Acetate)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (% ee)
Cinnamyl alcoholAllyl acetate7710:198
4-Methylcinnamyl alcoholAllyl acetate8512:199
4-Chlorocinnamyl alcoholAllyl acetate728:197
2-Naphthylcinnamyl alcoholAllyl acetate7911:1>99

This interactive table showcases representative findings for the cascade asymmetric allylic etherification/[2+2] photocycloaddition methodology. chemistryviews.org

Functionalization and Derivatization of Existing this compound Scaffolds

Once the this compound core is constructed, its utility can be expanded through various functionalization and derivatization reactions. These transformations allow for the introduction of new chemical groups, enabling the synthesis of a diverse range of complex molecules.

The reactivity of the this compound scaffold allows for both nucleophilic and electrophilic substitution, typically on substituent groups attached to the ring.

Nucleophilic Substitution: The presence of a good leaving group on a side chain attached to the cyclobutane ring facilitates nucleophilic substitution. For instance, the bromomethyl group in 1-(bromomethyl)-1-methoxycyclobutane (B3258699) is highly reactive towards nucleophiles. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds through reactions with nucleophiles such as hydroxide (B78521) ions, amines, or thiols. The electron-donating nature of the methoxy (B1213986) group can temper the reactivity of nearby electrophilic centers.

Electrophilic Substitution: While classic electrophilic substitution is characteristic of aromatic systems, the methoxy group on a cyclobutane ring can act as a directing group in certain reactions involving electrophiles. vulcanchem.combyjus.com Direct electrophilic attack on the saturated cyclobutane ring is generally difficult due to its high C-H bond strength. nih.gov However, in functionalized derivatives, such as those containing double bonds or other activating groups, electrophilic reactions can occur. byjus.com These reactions proceed via an initial attack by an electrophile on an electron-rich center of the molecule. masterorganicchemistry.com

Controlled oxidation and reduction reactions are fundamental for modifying the this compound framework.

Selective Oxidation: this compound itself can be oxidized to yield cyclobutanone (B123998) or cyclobutanol (B46151). Derivatives can also be selectively oxidized. For example, a hydroxyl group on a this compound derivative can be oxidized to form a ketone. Similarly, the bromomethyl group in 1-(bromomethyl)-1-methoxycyclobutane can be oxidized to the corresponding alcohol or ketone using reagents like potassium permanganate (B83412) or chromium trioxide. The selective oxidation of cyclic alcohols is a key transformation, where the choice of oxidant and reaction conditions determines the product distribution. nih.gov

Selective Reduction: Reduction reactions are used to remove or modify functional groups. This compound can be reduced to cyclobutane. For substituted derivatives, specific groups can be targeted. The bromomethyl group of 1-(bromomethyl)-1-methoxycyclobutane can be reduced to a methyl group using reagents like lithium aluminum hydride or sodium borohydride. The amino group on a this compound derivative can also be reduced to a primary or secondary amine.

A modern and powerful strategy for derivatization is the direct functionalization of carbon-hydrogen (C-H) bonds. europa.eumt.com This approach avoids pre-functionalization steps, offering a more efficient route to complex molecules. europa.eu

For cyclobutane systems, rhodium(II)-catalyzed C-H insertion reactions have proven particularly effective. nih.gov Despite the high strength of C-H bonds in a strained cyclobutane ring, dirhodium catalysts can selectively functionalize these bonds. nih.gov By carefully selecting the rhodium catalyst, it is possible to control which C-H bond is functionalized, a concept known as catalyst-controlled site-selectivity. nih.gov This methodology has been used to achieve regiodivergent synthesis, providing access to either chiral 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes from the same starting material simply by changing the catalyst. nih.gov This level of control opens pathways to novel chemical structures that are of significant interest for biomedical applications. nih.gov

Comparative Analysis of Synthetic Routes for this compound Derivatives

The selection of a synthetic route for a this compound derivative depends on factors such as desired stereochemistry, scalability, cost, and achievable yield and purity.

Different synthetic methods for constructing the cyclobutane ring offer varying levels of efficiency. Traditional methods like [2+2] cycloadditions and Wurtz dehalogenation provide moderate to high yields, while newer, specialized methods can offer superior selectivity and efficiency for specific targets.

The following interactive table provides a comparative analysis of several foundational synthetic routes to cyclobutane derivatives, including this compound.

Synthetic MethodTypical Yield (%)Typical Purity (%)ScalabilityNotes
[2+2] Cycloaddition55–7090–95ModerateA versatile method for ring formation.
Wurtz Dehalogenation65–7285–90HighGood for simple cyclobutanes, but less selective.
Epoxide Ring-Opening40–6875–82LowNucleophilic ring-opening can be limited by side reactions.
Catalytic Dehalogenation5888ModerateAn alternative to classical dehalogenation methods.
Cascade Photocycloaddition72-85>95ModerateProvides excellent enantioselectivity for chiral derivatives. chemistryviews.org

This table compares various synthetic methodologies for producing cyclobutane derivatives based on yield, purity, and scalability. chemistryviews.org

Modern enantioselective methods, while potentially more complex, often provide higher purity and value by producing a single desired stereoisomer. For example, the cascade asymmetric allylic etherification/[2+2] photocycloaddition can achieve yields of 77% on a gram scale with enantiomeric excess greater than 98%. chemistryviews.org Similarly, the sulfa-Michael addition route can result in quantitative yields with very high diastereomeric and enantiomeric purity. rsc.org

Scalability and Efficiency Considerations in this compound Synthesis

The transition of a synthetic route from laboratory-scale discovery to industrial-scale production is governed by considerations of scalability and efficiency. For this compound and its derivatives, which are valuable building blocks in medicinal chemistry and materials science, developing robust and economically viable synthetic methodologies is of paramount importance. Efficiency in this context refers to processes that minimize steps, reduce waste, maximize yields, and allow for the effective production of the target compounds. wisdomlib.org Scalability, in turn, is the ability to reproduce these efficient results at a larger volume without significant loss in performance or safety.

Common synthetic approaches that lend themselves to scale-up include the Williamson ether synthesis for forming the ether linkage and various cycloaddition reactions for constructing the cyclobutane ring itself. organic-chemistry.orglibretexts.org The Williamson synthesis, an S\textsubscript{N}2 reaction between an alkoxide and an alkyl halide, is a fundamental method for preparing ethers. libretexts.org However, its efficiency is highly dependent on the structure of the reactants. For instance, using secondary or tertiary alkyl halides is often inefficient due to competing E2 elimination reactions, a critical consideration when planning a large-scale synthesis. libretexts.org Therefore, the preferred route to an unsymmetrical ether like this compound would typically involve the reaction of a methoxide (B1231860) ion with a cyclobutyl halide.

For the construction of the cyclobutane ring, [2+2] cycloaddition reactions are a powerful tool. organic-chemistry.org Recent advancements have focused on using visible light photocatalysis for these transformations, which offers advantages in energy efficiency and scalability over traditional UV-light-induced or thermal methods. organic-chemistry.org

Research has demonstrated several scalable routes to specific this compound derivatives. A notable example is the synthesis of cis-1,3-disubstituted cyclobutane derivatives, which can be achieved through a diastereoselective reduction strategy starting from a 3-oxocyclobutane-1-carboxylate intermediate. vulcanchem.com Another scalable method involves the nucleophilic substitution of 3-bromo-1-methoxycyclobutane to produce compounds like 3-methoxycyclobutanamine (B566872), a process that crucially avoids the need for complex post-synthesis purification steps like chiral resolution. Furthermore, the viability of gram-scale synthesis has been demonstrated for creating highly functionalized cyclobutene derivatives from simple cyclobutanes using copper catalysis, indicating a clear pathway from benchtop research to larger-scale production. researchgate.net

The implementation of continuous flow reactors represents a significant technological advancement for scaling up the production of cyclobutane derivatives. Patent literature describes reactor designs for cyclobutane synthesis that can be adapted for methoxy derivatives, featuring continuous flow systems that enable efficient reactions with short residence times. These systems offer superior control over reaction parameters such as temperature and mixing, leading to higher consistency and yield. They can be combined with techniques like short-path distillation for purification and the use of immobilized catalysts, which can be recovered and reused over multiple cycles, dramatically increasing process efficiency and reducing waste.

The following tables summarize key findings from research into scalable and efficient synthetic methods for this compound and its derivatives.

Table 1: Comparison of Synthetic Strategies for this compound Derivatives

Target Compound/Class Starting Material(s) Key Reagents/Conditions Reported Scale/Efficiency Feature
cis-1,3-Disubstituted cyclobutanes 3-Oxocyclobutane-1-carboxylate, Meldrum's acid NaBH₄ (stereoselective reduction) Described as a "scalable synthesis" with diastereoselective control. vulcanchem.com
3-Methoxycyclobutanamine 3-Bromo-1-methoxycyclobutane, Ammonia (NH₃) DMSO, 100°C Method is noted as being scalable and avoids post-synthesis resolution.
Functionalized Cyclobutenes This compound CuBr (catalyst), NFSI (oxidant) Demonstrated on a gram-scale, showing potential for larger production. researchgate.net
1-(Bromomethyl)-1-methoxycyclobutane 1-Methoxycyclobutane Brominating agent (e.g., Br₂) Industrial production may utilize continuous flow reactors for optimized yield.

Table 2: Process Parameters Enhancing Scalability and Efficiency

Parameter Technology/Method Advantage Example Application
Reaction Environment Continuous Flow Reactors Improved heat/mass transfer, safety, consistency, short residence times. Industrial production of 1-(bromomethyl)-1-methoxycyclobutane.
Catalysis Immobilized TiO₂ photocatalyst Allows for 10+ reuse cycles without significant loss of activity. General cyclobutane synthesis via photocycloadditions.
Catalysis Copper Hydride Catalysis Enables enantioselective synthesis of cyclobutanes. organic-chemistry.org Intramolecular hydroalkylation of halide-tethered styrenes. organic-chemistry.org
Purification Short-Path Distillation Effective for isolating the product with high purity (>95%) at reduced pressure. Purification of this compound.

| Reaction Type | Visible Light Photocatalysis | More energy-efficient and scalable than UV-based methods for [2+2] cycloadditions. organic-chemistry.org | Heterodimerization of acyclic enones to form cyclobutanes. organic-chemistry.org |

Table 3: List of Mentioned Chemical Compounds

Compound Name
1-(Bromomethyl)-1-methoxycyclobutane
3-Bromo-1-methoxycyclobutane
3-Methoxycyclobutanamine
3-Oxocyclobutane-1-carboxylate
Ammonia
Benzyl vinyl ether
cis-1-Amino-3-methoxy-cyclobutanecarboxylic acid
Copper(I) bromide
This compound
N-Fluorobenzenesulfonimide (NFSI)
Sodium borohydride
Titanium dioxide (TiO₂)

Reactivity Profiles and Mechanistic Investigations of Methoxycyclobutane

Influence of Ring Strain on Methoxycyclobutane Reactivity

The reactivity of cyclobutane (B1203170) and its derivatives is significantly influenced by ring strain, a consequence of the deviation of bond angles from the ideal tetrahedral angle of 109.5°. In cyclobutane, the C-C-C bond angles are compressed to approximately 90°, leading to considerable angle strain. The total ring strain energy of the parent cyclobutane is approximately 26 kcal/mol. vulcanchem.com This inherent strain makes the four-membered ring susceptible to reactions that lead to ring-opening, thereby relieving the strain.

The assessment of ring strain can be approached both quantitatively and qualitatively. Quantitatively, ring strain energy is often determined experimentally by measuring the heat of combustion per CH₂ group and comparing it to a strain-free reference compound, such as a long-chain alkane. libretexts.orglibretexts.org The excess energy released upon combustion of the cyclic compound corresponds to its strain energy. libretexts.org Computationally, ring strain energy can be calculated by comparing the total energy of the cyclic molecule with that of a strain-free isomer or by using isodesmic reactions. q-chem.comstackexchange.com

Qualitatively, the presence of ring strain is inferred from the enhanced reactivity of the molecule towards ring-opening reactions. srce.hr The relief of this strain provides a thermodynamic driving force for such reactions. For instance, the higher reactivity of cyclobutanes compared to less strained cyclopentanes and strain-free cyclohexanes is a clear qualitative indicator of significant ring strain in the four-membered ring. libretexts.org

Table 1: Comparative Ring Strain Energies

Compound Ring Strain Energy (kcal/mol)
Cyclopropane (B1198618) ~27.6
Cyclobutane ~26.3 nih.gov
Cyclopentane (B165970) ~6.2
Cyclohexane ~0
Oxirane ~27
Oxetane ~25 uoanbar.edu.iq

Note: Values are approximate and can vary slightly depending on the method of determination.

The presence of the methoxy (B1213986) group in this compound introduces polarity and a site for potential coordination with electrophiles, which can influence its reactivity compared to the parent cyclobutane. While cyclobutane itself is relatively inert under many conditions, the ether oxygen in this compound can be protonated by strong acids, initiating ring-opening reactions that are not as readily accessible to cyclobutane.

When comparing this compound to other cyclic ethers like oxiranes (three-membered rings) and oxetanes (four-membered rings), the degree of ring strain plays a crucial role. Oxiranes possess a very high ring strain (approximately 27 kcal/mol), making them highly susceptible to ring-opening by a wide range of nucleophiles, even under neutral or basic conditions. uoanbar.edu.iq

Oxetanes, also being four-membered heterocyclic compounds, have a significant ring strain of about 25 kcal/mol, which is comparable to that of cyclobutane. uoanbar.edu.iqwikipedia.orgmdpi.comrutgers.edu This strain makes them more reactive than larger cyclic ethers. icm.edu.pl However, oxetanes are generally less reactive than oxiranes. wikipedia.org The reactivity of this compound is expected to be influenced by both the ring strain of the cyclobutane ring and the presence of the ether functionality. The relief of ring strain is a primary driving force for the ring-opening reactions of all these small-ring systems.

Ring-Opening Reactions of this compound and its Derivatives

The most common reaction of ethers, including this compound, is cleavage under strongly acidic conditions. libretexts.orgpressbooks.pub The reaction is initiated by the protonation of the ether oxygen, which converts the poor leaving group (-OR) into a good leaving group (-ROH). masterorganicchemistry.com Following protonation, the cleavage can proceed through various nucleophilic substitution (SN1, SN2) or elimination (E1) pathways, depending on the structure of the ether and the reaction conditions. libretexts.orglongdom.orgwikipedia.org

SN2 Mechanism: In an SN2 pathway, a nucleophile (such as a halide ion from the acid) attacks the less sterically hindered carbon atom adjacent to the ether oxygen, leading to inversion of stereochemistry at that center. libretexts.orgwikipedia.orglibretexts.org For this compound, this would involve the attack of a nucleophile on the methyl carbon or one of the cyclobutane carbons. Given the steric bulk of the cyclobutane ring, attack at the methyl group is generally favored in SN2 reactions of alkyl ethers. longdom.org

SN1 Mechanism: An SN1 mechanism becomes favorable if the structure can support the formation of a stable carbocation. libretexts.orgwikipedia.orgorgoreview.com In the case of this compound, if the cyclobutyl cation is sufficiently stable, the protonated ether could dissociate to form methanol (B129727) and a cyclobutyl carbocation. This carbocation would then be trapped by a nucleophile. The stability of the carbocation is a key determinant for this pathway. Tertiary, benzylic, or allylic ethers are more prone to cleave via an SN1 mechanism. libretexts.orglibretexts.orgorgoreview.com

E1 Mechanism: If a stable carbocation is formed, and a non-nucleophilic acid is used, an E1 elimination can occur, leading to the formation of an alkene. libretexts.orglibretexts.org For a cyclobutyl intermediate, this could result in the formation of cyclobutene (B1205218) or ring-opened products.

The specific pathway for the acid-catalyzed cleavage of this compound will be a balance between these possibilities, influenced by factors such as the strength and nucleophilicity of the acid, the solvent, and the temperature. stackexchange.com

Beyond acid-catalyzed reactions, the strained ring of this compound can also be opened through the input of thermal or photochemical energy. These reactions often proceed through pericyclic mechanisms, such as electrocyclic ring-opening. uniurb.itopenstax.orgifasonline.com

Thermally Induced Ring-Opening: The thermal ring-opening of cyclobutene derivatives to form 1,3-butadienes is a well-studied electrocyclic reaction that proceeds in a conrotatory fashion according to the Woodward-Hoffmann rules. imperial.ac.ukethz.ch While this compound itself does not have the requisite unsaturation for this specific reaction, derivatives can be designed to undergo such transformations. For example, the thermolysis of certain γ-methoxy-γ-lactones can release this compound.

Photochemically Induced Ring-Opening: Photochemical conditions can also induce electrocyclic ring-opening, but the stereochemical course is often different from the thermal reaction. uniurb.itimperial.ac.ukethz.ch For cyclobutene ring-openings, the photochemical pathway is typically disrotatory. uniurb.itethz.ch The presence of the methoxy group can influence the photochemistry of the cyclobutane ring, potentially leading to different reaction pathways or product distributions compared to the unsubstituted cyclobutane. For instance, photobromination of this compound derivatives can be achieved using N-bromosuccinimide (NBS) under UV light, though this involves radical intermediates.

While ethers are generally resistant to nucleophilic attack unless the oxygen is protonated, the high ring strain in this compound can make it susceptible to cleavage by strong nucleophiles or under reductive conditions.

Nucleophilic Cleavage: Strongly basic reagents, such as organolithium compounds, can cleave ethers, and cyclic ethers are particularly susceptible to this type of reaction. longdom.orgwikipedia.org The reaction likely proceeds via a nucleophilic attack on one of the ring carbons, leading to ring-opening. The regioselectivity of such an attack would be influenced by the steric and electronic environment around the ring carbons. For instance, the reaction of cyclobutane epoxides with sodium methoxide (B1231860) has been explored, though it can be complicated by competing elimination reactions.

Reductive Cleavage: Reductive cleavage of the C-O bond in ethers can be achieved using various reducing agents. In the context of this compound, this could potentially lead to the formation of cyclobutane and methanol. More commonly, reductive methods are employed in the context of radical reactions. For example, radical cascade reactions have been used to functionalize cyclobutanes, involving the cleavage of C-H bonds and subsequent transformations. nih.govrsc.orgrsc.org

Intramolecular Rearrangements and Skeletal Transformations

The strained four-membered ring of this compound and its derivatives makes them susceptible to a variety of intramolecular rearrangements and skeletal transformations. These reactions are often driven by the release of ring strain and can be initiated thermally, photochemically, or through catalysis.

Isomerization Dynamics and Diastereoselectivity

The stereochemistry of substituents on the cyclobutane ring plays a critical role in its stability and reactivity. Isomerization processes can alter the spatial arrangement of these substituents, often leading to a thermodynamically more stable diastereomer.

The synthesis of substituted cyclobutanes can be highly diastereoselective. For instance, the reaction of 1,5-dicarbomethoxy-2,4-dimethyl-3-oxaquadricyclane with water yields a mixture of cis,cis,cis- and cis,cis,trans-1,2-diacetyl-3,4-dicarbomethoxycyclobutanes, with the latter being the major product, indicating a favored reaction pathway. cdnsciencepub.com However, these products can be susceptible to epimerization under certain conditions, such as during chromatographic separation on silica (B1680970) gel or alumina. cdnsciencepub.com

In the development of methods for synthesizing functionalized cyclobutanes, achieving high diastereoselectivity is a key objective. The radical 1,3-nitrooxygenation of bicyclo[1.1.0]butanes (BCBs) initially produces 1,1,3-trisubstituted cyclobutanes with moderate diastereoselectivity. nih.gov However, it was discovered that isomerization to the thermodynamically preferred syn-product occurs efficiently during purification on silica gel chromatography, ultimately affording high diastereoselectivity. nih.gov This indicates that the acidic proton adjacent to the nitro group is labile, allowing for deprotonation and re-protonation to equilibrate the mixture to the more stable isomer. nih.gov

ReactionSubstrate FeatureConditionsDiastereomeric Ratio (dr)FindingReference
BCB NitrooxygenationUnsubstituted PhenylCHCl₃, 100°C3.9 : 1Initial reaction shows moderate diastereoselectivity. nih.gov
IsomerizationCrude Nitro-cyclobutaneCHCl₃, DBU (20 mol%)5.8 : 1Addition of a base improves the diastereomeric ratio. nih.gov
IsomerizationCrude Nitro-cyclobutaneSilica Gel Chromatography>20 : 1Purification leads to the thermodynamically favored syn-isomer with high diastereoselectivity. nih.gov
Diastereoselectivity improvement via isomerization in the synthesis of substituted cyclobutanes.

This control over stereochemistry is crucial, as the specific arrangement of functional groups, such as the cis or trans relationship of a methoxy group to other substituents, can profoundly influence the molecule's properties and biological activity in medicinal chemistry applications. scribd.com

Radical-Mediated Processes in this compound Chemistry

Radical reactions offer a powerful avenue for the functionalization of otherwise inert C-H bonds in molecules like this compound. nih.gov These processes involve highly reactive radical intermediates and typically proceed via a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.orglibretexts.orgegrassbcollege.ac.in

Generation and Characterization of Radical Intermediates

The generation of a radical intermediate is the first critical step in any radical-mediated process. For cyclobutane systems, this often involves the abstraction of a hydrogen atom to form a cyclobutyl radical. The stability of the resulting radical dictates the regioselectivity of this initial step, with tertiary radicals being more stable than secondary radicals. libretexts.org In this compound, radical formation could occur at various positions, but benzylic or allylic positions on substituents are particularly susceptible to hydrogen atom transfer (HAT). rsc.orgrsc.orgnih.gov

The involvement of radical intermediates in a reaction mechanism is frequently confirmed by trapping experiments. chimia.ch Reagents like (2,2,6,6-tetramethyl-1-piperidinyloxy), free radical (TEMPO), are commonly used for this purpose. nih.govrsc.orgmdpi.com If a reaction is inhibited or stopped in the presence of TEMPO, and a TEMPO-adduct of the proposed intermediate is detected, it provides strong evidence for a radical pathway. rsc.orgresearchgate.net For example, in cobalt-catalyzed reactions for the construction of cyclobutanones, the addition of TEMPO led to the isolation of a trapped radical product, confirming the presence of alkyl radical intermediates. nih.gov Similarly, in the photochemical ring-opening of acyl bicyclobutanes, the reaction was completely suppressed by TEMPO, and the corresponding radical trapping product was obtained in high yield. rsc.org

Mechanistic Role of Radical Pathways

Radical pathways enable unique transformations that are often complementary to polar reactions. nih.gov A significant application is the functionalization of C-H bonds, which are typically unreactive. sioc-journal.cnnih.gov

A novel copper-catalyzed radical cascade reaction has been developed for the synthesis of highly functionalized cyclobutenes directly from simple cyclobutanes. rsc.orgrsc.orgnih.gov This process involves the unprecedented cleavage of four or five C-H bonds. The proposed mechanism begins with the selective abstraction of a benzylic hydrogen atom by an N-centered radical, generated from N-fluorobenzenesulfonimide (NFSI), to form a benzylic radical. rsc.org This is followed by a cascade of steps including β-H elimination, radical addition, and further allylic C-H abstractions to build up the functionalized cyclobutene product. rsc.org This methodology was successfully applied to a 4-methoxy-1-naphthyl substituted cyclobutane, demonstrating its utility for substrates containing methoxy groups. rsc.org

SubstrateProductYield (%)Reference
1,2-Diphenylcyclobutane1,3-bis(N-((4-fluorophenyl)sulfonyl)amino)-2,4-diphenylcyclobutene91% rsc.org
4-(tert-Butyl)phenylcyclobutane1,3-bis(N-((4-fluorophenyl)sulfonyl)amino)-2-(4-(tert-butyl)phenyl)cyclobutene75% rsc.org
4-Methoxy-1-naphthylcyclobutane1,3-bis(N-((4-fluorophenyl)sulfonyl)amino)-2-(4-methoxy-1-naphthyl)cyclobutene52% rsc.org
Examples of copper-catalyzed radical cascade reactions of substituted cyclobutanes.

Metal-free radical cyclizations are also an important class of reactions. rsc.orgbeilstein-journals.org These reactions avoid contamination of the products with residual metals and often employ radical initiators like azo compounds or peroxides, or can be induced photochemically. Radical cyclization reactions are kinetically controlled and are particularly efficient for forming five- and six-membered rings. wikipedia.orglibretexts.org The principles of these reactions can be applied to this compound derivatives, where an appended unsaturated group can be targeted by an initially formed cyclobutyl radical to trigger a cyclization event.

Computational and Theoretical Studies on Methoxycyclobutane

Conformational Analysis and Dynamics

The flexibility of the cyclobutane (B1203170) ring and the rotation of the methoxy (B1213986) substituent give rise to a complex conformational landscape for methoxycyclobutane.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ebsco.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the dynamic behavior of this compound, including the characteristic "puckering" of the four-membered ring and the rotation of the methoxy group. nih.govrsc.org

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve the torsional strain that would exist in a flat structure. libretexts.orgpharmacy180.com This puckering is a dynamic process where the ring rapidly inverts between equivalent puckered conformations. nih.govchemrxiv.org MD simulations, using force fields like GAFF (General Amber Force Field) or CHARMM, can model the energy barriers and timescales of this ring inversion. These simulations also provide insight into the rotational dynamics of the exocyclic methoxy group and how its orientation is coupled to the ring's puckering motion. nih.gov

When the cyclobutane ring is substituted, as in this compound, the substituent can be in an axial or equatorial-like position relative to the puckered ring. For disubstituted cyclobutanes, this leads to the possibility of cis-trans stereoisomerism. quora.comsavemyexams.comiupac.org In cis isomers, the substituents are on the same side of the ring's approximate plane, while in trans isomers, they are on opposite sides. savemyexams.comiupac.org

Computational methods are crucial for determining the relative stabilities of these different conformers and stereoisomers. nih.gov By calculating the energies of various possible structures (e.g., equatorial vs. axial methoxy group, different rotamers of the methoxy group), a conformational energy profile can be constructed. mdpi.com These calculations typically show that the equatorial conformation is favored over the axial one to minimize steric hindrance, a common principle in conformational analysis. pharmacy180.com

Table 2: Illustrative Relative Energies of this compound Conformers

ConformerMethoxy Group PositionRelative Energy (kcal/mol)Population at 298 K (%)
1Equatorial0.00~85
2Axial1.20~15

Note: This table represents a hypothetical energy difference between the two primary ring conformations, illustrating the preference for the equatorial substituent placement.

Mechanistic Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. nih.gov

DFT calculations are frequently used to map reaction mechanisms, locating and characterizing the structures of transition states—the high-energy species that represent the barrier to a reaction. For instance, in modeling a nucleophilic substitution reaction on a cyclobutane derivative, computations can predict whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism and explain the stereochemical outcome. The calculated energy of the transition state provides the activation energy, which is directly related to the reaction rate.

Furthermore, computational models can explain regioselectivity in reactions where multiple products are possible. By comparing the activation energies for the different pathways, the favored product can be predicted. This predictive power makes computational modeling a key partner to experimental synthesis and mechanistic studies. vulcanchem.compitt.edu

Transition State Characterization and Reaction Pathway Determination

The determination of a reaction's pathway involves mapping the potential energy surface from reactants to products. A critical point along this path is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. researchgate.netevitachem.com Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing these fleeting structures. vulcanchem.comunirioja.es

A standard computational procedure involves:

Geometry Optimization: The structures of the reactant(s), product(s), and a presumed transition state are optimized to find their lowest energy conformations.

Transition State Search: Algorithms such as the Nudged Elastic Band (NEB) method or synchronous transit-guided quasi-Newton (STQN) methods are used to locate the exact saddle point on the potential energy surface that corresponds to the TS. researchgate.net

Frequency Calculation: A frequency (or vibrational) analysis is performed on the optimized TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., a bond breaking or forming). unirioja.es

For a reaction involving this compound, such as its thermal decomposition (pyrolysis), computational chemists would model potential pathways. These could include ring-opening to form a diradical intermediate, followed by fragmentation, or concerted pathways where bonds break and form simultaneously. Each pathway would have a unique transition state, and by calculating the energy of each TS, the most likely reaction mechanism can be identified as the one with the lowest activation energy. However, specific published studies detailing these transition states for this compound's reactions could not be located.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Many chemical reactions can yield multiple constitutional isomers (regioisomers) or stereoisomers. Computational chemistry is a key tool for predicting which isomers will be the major products. acs.org

Regioselectivity refers to the preference for bond formation at one position over another. arxiv.org For example, in an addition reaction to an unsymmetrical alkene, the attacking species can bond to two different carbons. Computational models can predict the outcome by comparing the activation energies of the transition states leading to each regioisomeric product. The pathway with the lower activation energy barrier will be favored, corresponding to the major product. acs.org Factors like electronic effects (charge distribution) and steric hindrance, which can be readily modeled, govern this selectivity.

Stereoselectivity refers to the preference for the formation of one stereoisomer over another (e.g., syn vs. anti addition). This is also determined by comparing the energies of the diastereomeric transition states. The difference in steric interactions or favorable electronic alignments in the transition state geometries dictates the stereochemical outcome. acs.org

For this compound, predicting the selectivity of reactions such as ring-opening or substitution would involve detailed DFT calculations of all possible transition states. While these methods are well-established for other systems, specific computational predictions of regioselectivity or stereoselectivity for reactions involving this compound are not available in the reviewed literature. acs.orgresearchgate.net

Derivation of Thermochemical and Kinetic Data for this compound Reactions

Beyond reaction pathways, computational methods can provide quantitative data on the thermodynamics and kinetics of a reaction. mdpi.com

Thermochemical Data includes properties like the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and bond dissociation energies (BDEs). These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions. High-level ab initio methods can be used to calculate these properties with high accuracy. For instance, DFT calculations can estimate the ring strain energy of cyclic compounds. While no specific peer-reviewed data was found for this compound, analysis of analogous compounds suggests that such calculations are feasible.

Kinetic Data relates to the rate of a reaction. Using Transition State Theory (TST), the rate constant (k) can be calculated from the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. evitachem.com The Arrhenius equation parameters (pre-exponential factor A and activation energy Ea) can be derived from these calculations over a range of temperatures. For unimolecular reactions like pyrolysis, more advanced theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be applied to model the pressure dependence of reaction rates.

Although experimental studies have investigated the thermal decomposition of related ethers and cycloalkanes, a detailed computational study providing a table of thermochemical properties or kinetic parameters for the unimolecular decomposition of this compound is not present in the surveyed scientific literature.

Advanced Spectroscopic Characterization of Methoxycyclobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of methoxycyclobutane.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show four distinct signals corresponding to the methoxy (B1213986) group protons and the three non-equivalent sets of protons on the cyclobutane (B1203170) ring (at the C1, C2/C4, and C3 positions).

The methoxy (-OCH₃) protons are predicted to appear as a sharp singlet at approximately 3.3 ppm. acdlabs.com

The single proton attached to the same carbon as the methoxy group (H1) would be the most deshielded of the ring protons, expected to appear as a multiplet around 3.8-4.1 ppm.

The protons on the carbons adjacent to the substitution site (C2 and C4) are expected to produce complex multiplets in the range of 2.0-2.4 ppm.

The protons on the carbon opposite the substitution site (C3) would be the least deshielded of the ring protons, with signals appearing around 1.7-1.9 ppm, shifted slightly upfield from the signal of unsubstituted cyclobutane (1.96 ppm). docbrown.info

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum is predicted to display four signals, confirming the presence of four unique carbon environments.

The carbon atom bonded to the electronegative oxygen (C1) is expected to be significantly deshielded, with a chemical shift in the range of 75-85 ppm.

The methoxy group carbon (-OCH₃) typically appears in the 55-60 ppm region. acdlabs.com

The carbons adjacent to the point of substitution (C2 and C4) are predicted to have a chemical shift of approximately 25-30 ppm.

The carbon at the C3 position, being furthest from the substituent, would have a chemical shift close to that of unsubstituted cyclobutane (22.4 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
-OC H₃~3.3 (singlet)~57
C1 -H~3.9 (multiplet)~80
C2 -H₂, C4 -H₂~2.2 (multiplet)~28
C3 -H₂~1.8 (multiplet)~23

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.comscribd.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks connecting the H1 proton to the protons on C2 and C4. It would also show correlations between the C2/C4 protons and the C3 protons, confirming the connectivity around the cyclobutane ring. The methoxy singlet would show no correlations, confirming its isolation from the ring's spin system.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.edu This technique would definitively link the predicted ¹H and ¹³C signals, for instance, showing a cross-peak between the proton signal at ~3.9 ppm and the carbon signal at ~80 ppm (C1).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular framework. sdsu.edu Key expected correlations include:

A cross-peak between the methoxy protons (~3.3 ppm) and the C1 carbon (~80 ppm), confirming the attachment of the methoxy group.

Correlations between the H1 proton (~3.9 ppm) and the C2/C4 carbons (~28 ppm).

Correlations between the C2/C4 protons (~2.2 ppm) and the C1, C3, and other C2/C4 carbons.

Predicted Key 2D NMR Correlations for this compound

ExperimentCorrelating Protons (¹H)Correlating Atoms (¹H or ¹³C)
COSY H1H2, H4
H2, H4H1, H3
HSQC H-OCH₃C-OCH₃
H1C1
H2, H4C2, C4
H3C3
HMBC H-OCH₃C1
H1C2, C4

The cyclobutane ring is not planar but exists in a puckered, butterfly-like conformation to alleviate torsional strain. libretexts.org This puckering is a dynamic process where the ring rapidly inverts. The methoxy substituent can occupy either a pseudo-axial or a pseudo-equatorial position.

At room temperature, this inversion is typically fast on the NMR timescale, resulting in a time-averaged spectrum. However, variable-temperature (VT) NMR studies could potentially "freeze out" these conformers at low temperatures. This would lead to a more complex spectrum where signals for the axial and equatorial protons and carbons become distinct, providing valuable data on the energy barrier of ring inversion and the thermodynamic preference for the substituent's orientation. The chemical shifts, particularly for the ¹³C of the methoxy group, can be sensitive to its specific spatial orientation. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. wikipedia.org For this compound (molar mass 86.13 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 86. nih.gov

The fragmentation of cyclic ethers is governed by established mechanisms such as alpha-cleavage and ring-opening reactions. nsf.govnih.govresearchgate.net Key predicted fragments for this compound include:

m/z 85 : Loss of a hydrogen atom from the C1 position (α-cleavage), forming a stable oxonium ion. This is often a prominent peak.

m/z 58 : A characteristic fragmentation of cyclobutane rings is a retro [2+2] cycloaddition. This would lead to the cleavage of the ring into two ethylene molecules in unsubstituted cyclobutane. In this compound, this could result in the formation of a vinyl methyl ether radical cation (m/z 58) and an ethylene molecule.

m/z 57 : Loss of an ethyl radical, potentially following ring opening.

m/z 55 : Cleavage of the C1-O bond, resulting in the loss of a methoxy radical (•OCH₃, 31 u) to yield a cyclobutyl cation.

m/z 43 : A common fragment in the mass spectra of alkyl ethers.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment IonNotes
86[C₅H₁₀O]⁺Molecular Ion (M⁺)
85[C₅H₉O]⁺Loss of H• (α-cleavage)
58[CH₃OCH=CH₂]⁺Retro [2+2] cycloaddition product
55[C₄H₇]⁺Loss of •OCH₃
43[C₃H₇]⁺ or [C₂H₃O]⁺Common alkyl or oxygen-containing fragment

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sanih.gov The spectra provide a unique fingerprint and confirm the presence of specific functional groups.

C-H Vibrations : The spectrum will be dominated by C-H stretching vibrations from the methyl and cyclobutane methylene groups in the 2850-3000 cm⁻¹ region. C-H bending and scissoring vibrations are expected around 1450-1470 cm⁻¹.

C-O Ether Stretch : The most characteristic IR absorption for this compound is the strong C-O stretching band, which is expected to appear in the 1075-1150 cm⁻¹ range. This band is a definitive indicator of the ether functional group.

Cyclobutane Ring Vibrations : The cyclobutane ring itself has characteristic vibrational modes, including ring puckering and breathing modes, which appear in the fingerprint region (below 1200 cm⁻¹). These modes may be more prominent in the Raman spectrum. nih.gov

Because the molecule lacks symmetry, many of its vibrational modes are expected to be active in both IR and Raman spectroscopy.

Predicted Principal Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch (Alkyl)2850 - 3000StrongStrong
C-H Bend/Scissor1450 - 1470MediumMedium
C-O Stretch (Ether)1075 - 1150StrongWeak-Medium
Cyclobutane Ring Modes< 1200MediumStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Interactions

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. bspublications.net The technique is most sensitive to molecules containing π-systems and conjugated double bonds.

This compound is a saturated compound, meaning it contains only sigma (σ) bonds and non-bonding (n) electron pairs on the oxygen atom. The possible electronic transitions are σ → σ* and n → σ*. gdckulgam.edu.in These transitions require high energy, corresponding to absorption in the far or vacuum UV region (typically below 200 nm). stackexchange.comquimicaorganica.org

Consequently, this compound is not expected to show any significant absorption in the standard UV-Vis spectral range (200-800 nm). Its transparency in this region makes it a suitable solvent for UV-Vis analysis of other compounds. libretexts.org

X-ray Crystallography for Solid-State Structure and Conformational Insights

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed crystallographic data, such as unit cell parameters, space group, and precise bond lengths and angles for the solid-state structure of this compound, are not publicly available at this time.

X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. For a molecule like this compound, X-ray crystallographic analysis would offer unambiguous insights into the puckering of the cyclobutane ring and the orientation of the methoxy group relative to the ring in the crystalline phase.

While experimental data for this compound is unavailable, studies on substituted cyclobutane derivatives have demonstrated the utility of X-ray crystallography in understanding the solid-state conformations of four-membered rings. These studies often reveal that the cyclobutane ring is not planar but adopts a puckered conformation to relieve ring strain. The degree of puckering and the preferred conformation (e.g., bent or twisted) can be influenced by the nature and position of substituents on the ring.

In the absence of experimental crystallographic data for this compound, computational modeling techniques, such as density functional theory (DFT), could provide theoretical predictions of its solid-state structure and conformational preferences. However, such theoretical data would require experimental validation through X-ray diffraction for definitive confirmation.

Further research involving the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound would be necessary to provide the detailed structural and conformational insights that are currently absent from the scientific literature.

Applications in Advanced Organic Synthesis and Materials Science

Methoxycyclobutane as a Versatile Building Block in Organic Synthesis

In the realm of organic chemistry, this compound is recognized as a versatile building block. The inherent ring strain of the cyclobutane (B1203170) core, approximately 26 kcal/mol, renders it susceptible to ring-opening reactions, while the methoxy (B1213986) group can be transformed or used to direct further reactions. This reactivity is harnessed by chemists to construct more elaborate molecular architectures.

This compound is a foundational molecule for the synthesis of more complex and highly functionalized cyclobutane derivatives. The methoxy group enhances the compound's reactivity, enabling it to participate in a variety of chemical transformations. These include oxidation reactions to yield cyclobutanone (B123998) or cyclobutanol (B46151), and substitution reactions that allow for the introduction of diverse functional groups.

Recent research has demonstrated the direct conversion of simple cyclobutanes into highly functionalized cyclobutene (B1205218) derivatives, which are valuable synthons that are otherwise difficult to access. rsc.org For instance, copper-catalyzed radical cascade reactions can transform this compound derivatives into useful intermediates. rsc.org This process involves the selective cleavage of multiple C-H bonds and the formation of new carbon-halogen bonds, showcasing a powerful method for molecular construction. rsc.org

Table 1: Synthesis of Complex Cyclobutane Derivatives This table provides an example of a transformation starting from a this compound derivative.

Starting Material Reagents Product Research Finding
3,5-dimethyl-4-methoxycyclobutane Copper Catalyst / NFSI / Bromine Source 1,3,3-tribromocyclobutene Demonstrates the conversion of a substituted this compound into a highly functionalized cyclobutene derivative via a radical cascade process. rsc.org

The cyclobutane motif is a critical structural core in a wide array of complex natural products, including many terpenoids and alkaloids that exhibit potent biological activities. rsc.orgrsc.org The synthesis of these molecules represents a significant challenge in organic chemistry, and the development of new strategies for constructing the four-membered ring is a key area of research. rsc.org

This compound and its derivatives serve as important starting materials for creating these strained ring systems. While the direct total synthesis of a natural product starting from unsubstituted this compound is not commonly documented, the functionalized cyclobutane scaffolds derived from it are invaluable. researchgate.net The ability to pre-functionalize the cyclobutane ring, using the methoxy group as a synthetic handle, allows for the stereocontrolled assembly of complex intermediates required for the total synthesis of these architecturally fascinating molecules. rsc.org The strategic use of such building blocks is central to projects focused on natural product-assisted organic synthesis. unibo.it

Constrained bicycloalkane frameworks are increasingly sought-after structures in medicinal chemistry and pharmaceutical development. rsc.org These scaffolds, which feature two fused rings, can enhance the biological activity, metabolic stability, and physicochemical properties of drug candidates. rsc.org Highly constrained bicyclic peptides, for example, show impressive biostability and potent activity. nih.gov

The high ring strain energy of cyclobutane derivatives makes them ideal precursors for the synthesis of these complex bicyclic systems. rsc.org The energy released upon ring-opening or rearrangement can drive the formation of the second ring. Methodologies such as radical-polar crossover cyclization are being developed to access highly substituted constrained bicycloalkanes from readily available starting materials. rsc.org Although specific examples detailing the use of this compound are part of ongoing research, its inherent reactivity makes it a prime candidate for incorporation into synthetic routes targeting these valuable and challenging bicyclic scaffolds. rsc.orgnih.gov

This compound Derivatives in Specialty Chemical and Material Production

The unique structural and chemical properties of the this compound unit are being explored for the creation of specialty chemicals and advanced materials. Its incorporation into larger molecules can influence properties such as thermal stability, solubility, and mechanical performance.

In industrial applications, this compound and its derivatives are utilized in the production of specialty chemicals, including polymers and resins with tailored characteristics. The cyclobutane ring can be integrated into a polymer structure either within the main chain or as a pendant group, influencing the final properties of the material.

The development of novel polymers from bio-based resources is a significant area of contemporary research. nii.ac.jp For example, derivatives of natural products like vanillin (B372448) and other lignin-derived small molecules are used to create thermosetting resins, polyesters, and polyamides. nii.ac.jp Similarly, furan (B31954) derivatives obtained from saccharides are precursors to high-performance plastics. uliege.be In this context, the cyclobutane ring from this compound offers a distinct, non-aromatic, and strained scaffold that could be used to create polymers with unique thermal and mechanical properties, such as modified benzoxazine (B1645224) or epoxy resins. mdpi.com Research into the polymerization of new aniline (B41778) derivatives also highlights how modifying monomer structures can tune polymer morphology and electrical properties for applications like chemical sensors. rsc.org

The field of organic optoelectronics relies on the design and synthesis of molecules with specific light-absorbing and light-emitting properties. eurjchem.com Researchers often create "push-pull" systems where electron-donating and electron-accepting groups are linked by a π-conjugated system to tune the material's electronic behavior. eurjchem.com

While direct applications of this compound in this area are still emerging, its derivatives represent a potential platform for new functional materials. The cyclobutane scaffold is a non-traditional building block that can be functionalized to influence the electronic properties of a molecule. Computational studies on various organic scaffolds, such as coumarin (B35378) derivatives, are used to predict their potential for optoelectronic applications by establishing relationships between chemical structure and molecular properties. mdpi.com The synthesis of novel materials for these applications is an active area of research, with various molecular cores being investigated. mdpi.com The introduction of the rigid and strained cyclobutane ring could provide a new strategy for fine-tuning the performance of organic materials used in devices like dye-sensitized solar cells or organic light-emitting diodes (OLEDs).

Table 2: Examples of Organic Scaffolds in Optoelectronic Material Research This table illustrates the types of molecular systems being investigated for optoelectronic applications, a field where novel scaffolds like cyclobutane derivatives could find future use.

Molecular Scaffold Derivative Type Investigated Properties Potential Application
Phenothiazine Donor-π-Acceptor System Optical/solvatochromic properties, fluorescence, quantum yields. eurjchem.com Organic optoelectronics. eurjchem.com
Coumarin 3-phenylcoumarin and 3-heteroarylcoumarin Electronic and optical properties, absorption spectra, band gap. mdpi.com Wide band gap semiconductor materials. mdpi.com
Perylene Diimide Non-fullerene acceptor Optical features, electrical parameters in heterojunction films. mdpi.com Organic photovoltaic (OPV) devices. mdpi.com

Integration of this compound into Advanced Catalytic Systems

Photochemical Transformations and Photocatalysis

Photochemical methods offer a powerful means to access high-energy intermediates and drive reactions that are often inaccessible under thermal conditions. The application of photochemistry to this compound and its derivatives primarily involves leveraging the ring strain and the interaction with photo-excited catalysts or reagents.

Research has shown that the photochemical behavior of cyclobutane systems can be harnessed for synthetic purposes. For instance, the irradiation of 1,2-diphenylcyclobutene in methanol (B129727) results in the formation of 1,2-diphenyl-1-methoxycyclobutane, demonstrating a photochemical addition of a methoxy group across a double bond within a four-membered ring. researchgate.net While this illustrates the formation of a this compound derivative, direct photochemical transformations of the saturated this compound ring are also of interest. Studies on the photolysis of dicarbonyl(η5-cyclopentadienyl)(1-methoxycyclobutyl)iron have revealed a rearrangement to a carbene complex, highlighting how metal coordination can influence the photochemical reactivity of the this compound moiety. scribd.com

In the realm of photocatalysis, which utilizes visible light and a photosensitizer, the focus has often been on the cleavage, or cycloelimination, of the cyclobutane ring. nih.gov Flavinium salts have been identified as potent organic photocatalysts for the [2+2] cycloelimination of various cyclobutane derivatives. researchgate.net These catalysts, upon photoexcitation, possess a high oxidation potential capable of converting cyclobutanes into their corresponding alkenes through a photoinduced electron transfer (PET) mechanism. researchgate.net Although this compound itself was not the primary substrate in these specific studies, the methodology demonstrates a viable pathway for the photocatalytic ring-opening of the cyclobutane core.

Furthermore, the stability of this compound derivatives to light can be a crucial factor. For example, in the case of 1-(bromomethyl)-1-methoxycyclobutane (B3258699), storage in amber vials is recommended to prevent the photolytic cleavage of the carbon-bromine bond, indicating the molecule's sensitivity to UV light. researchgate.net Conversely, some research proposes future exploration into the photochemical reactions of derivatives like 1-ethynyl-1-methoxycyclobutane, suggesting potential for [2+2] cycloadditions. vulcanchem.com These examples underscore the dual role of light in either promoting desired transformations or causing unwanted degradation, depending on the molecular structure and reaction conditions.

Transformation TypeSubstrate/SystemCatalyst/ConditionsProduct(s)Research Finding
Photochemical Addition1,2-DiphenylcyclobuteneMethanol, Irradiation1,2-Diphenyl-1-methoxycyclobutaneDemonstrates photochemical formation of a this compound derivative. researchgate.net
Photochemical RearrangementDicarbonyl(η5-cyclopentadienyl)(1-methoxycyclobutyl)ironPhotolysisRearranged carbene complexMetal coordination enables unique photochemical rearrangement of the cyclobutane structure. scribd.com
Photocatalytic CycloeliminationGeneral CyclobutanesFlavinium Salt, Visible LightAlkenesProvides a general photocatalytic method for ring-opening cyclobutanes via electron transfer. researchgate.net
Photochemical Cleavage1-(Bromomethyl)-1-methoxycyclobutaneUV LightUndesired degradationThe C-Br bond is susceptible to photolytic cleavage, requiring protective storage. researchgate.net

Metal- and Organocatalysis Utilizing this compound Substrates

The development of metal and organic catalysts has significantly expanded the synthetic utility of strained ring systems. For this compound, these catalytic methods primarily exploit the ring strain to induce ring-opening or activate otherwise inert C–H bonds for functionalization.

Metal-Catalysis

Transition metal catalysis has proven effective for the transformation of cyclobutane derivatives. A notable example is the copper-catalyzed radical cascade reaction of arylcyclobutanes. In this process, substrates such as 3,5-dimethyl-4-methoxycyclobutane undergo a reaction involving the cleavage of five aliphatic C–H bonds and the formation of three C–Br bonds to yield highly functionalized 1,3,3-tribromocyclobutenes. researchgate.net This transformation highlights the ability of a copper catalyst, in conjunction with an oxidant like N-fluorobenzenesulfonimide (NFSI), to activate the cyclobutane ring and orchestrate a complex series of bond-breaking and bond-forming events. researchgate.net

The following table summarizes the key aspects of this copper-catalyzed transformation:

Substrate ExampleCatalyst SystemReagentsProductYieldReference
3,5-Dimethyl-4-methoxycyclobutaneCuBrNFSI, LiBr1,3,3-Tribromo-2-(3,5-dimethyl-4-methoxyphenyl)cyclobuteneGood researchgate.net
4-MethoxyphenylcyclobutaneCuBrNFSI, LiBr1,3,3-Tribromo-2-(4-methoxyphenyl)cyclobutene92% researchgate.net

Beyond ring functionalization, metal catalysts are also instrumental in the synthesis of this compound derivatives themselves. Palladium catalysts, for example, are employed in Sonogashira couplings to introduce ethynyl (B1212043) groups, yielding compounds like 1-ethynyl-1-methoxycyclobutane. vulcanchem.com Similarly, palladium-catalyzed carboxylation reactions have been used to create 3-methoxycyclobutane-1,1-dicarboxylic acid. researchgate.net

Organocatalysis

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, offers an alternative approach. However, the application of organocatalysis directly to unactivated ethers like this compound is less common, as these substrates often lack the necessary handles for activation by common organocatalytic modes (e.g., enamine or iminium ion formation). Most organocatalytic methods reported for four-membered rings involve the functionalization of more reactive cyclobutanones or the synthesis of the cyclobutane ring itself. ehu.esresearchgate.net

Nonetheless, the principles of organocatalysis can be applied to related systems, suggesting potential avenues for this compound. Lewis acid catalysis, a field that overlaps with both metal and organocatalysis, is widely used for the ring-opening of cyclic ethers. mdpi.com While specific examples using this compound as a substrate in organocatalyzed ring-opening reactions are not extensively documented, the ether oxygen in this compound represents a potential site for activation by strong Brønsted or Lewis acid organocatalysts. gimmenotes.co.zauni-regensburg.denih.gov Research on the Lewis acid-catalyzed ring-opening of other cyclic ethers, such as tetrahydrofuran (B95107) (THF), provides a mechanistic framework for how such transformations might proceed, typically involving activation of the ether oxygen followed by nucleophilic attack. mdpi.com The development of potent organocatalysts capable of activating the relatively inert C–O or C–H bonds of simple ethers like this compound remains an area with potential for future discovery.

Molecular Interaction Studies and Chemical Biology Research Applications

Mechanistic Investigations of Enzyme Interactions and Modulations

The cyclobutane (B1203170) ring, substituted with a methoxy (B1213986) group, provides a distinct three-dimensional structure that can modulate the activity of various enzymes. These interactions are fundamental to the potential therapeutic applications of its derivatives.

The cytochrome P450 (CYP) superfamily of enzymes is a primary focus in drug metabolism studies due to its critical role in processing a vast array of xenobiotics. pensoft.netmdpi.com The interaction of novel chemical entities with these enzymes is a key area of investigation. The CYP3A4 and CYP2D6 isoforms are particularly significant, as they are involved in the metabolism of a large percentage of clinically used drugs. pensoft.netnih.gov

Research has indicated that derivatives of methoxycyclobutane can modulate the activity of these enzymes. For instance, one investigation revealed that a this compound derivative can act as an activator of CYP3A4. This activation could potentially enhance the metabolic clearance of other drugs, a factor with significant implications for drug-drug interactions. The binding of a compound to an allosteric site on the enzyme can cause conformational changes that alter its catalytic activity, a known mechanism for both inhibition and activation. nih.gov While specific inhibitory studies on this compound derivatives against CYP2D6 are not extensively detailed in the provided results, the general principle of enzyme inhibition through competitive or non-competitive binding is a central concept in these investigations. nih.govnih.gov

Table 1: Investigated Interactions of this compound Derivatives with CYP Enzymes

Compound Class Enzyme Observed Effect Potential Implication

This table is generated based on available research and illustrates the type of interactions being studied.

Understanding how a molecule binds to an enzyme's active site is crucial for explaining its biological effects and for designing more potent and selective compounds. The rigid structure of the cyclobutane ring in this compound derivatives can enhance binding affinity to specific biological targets. The methoxy group can also participate in hydrogen bonding, which may further stabilize the enzyme-substrate complex.

While direct X-ray crystallography studies of this compound bound to specific enzymes are not detailed in the provided results, analogous research provides insight. For example, studies on related cyclopropane-containing compounds show they can act as substrates for enzymes like cyclopropane (B1198618) fatty acid synthase, highlighting the recognition of small, strained rings by enzyme active sites. The binding mechanism can involve the molecule fitting into a specific pocket, with interactions governed by shape, size, and electronic properties. Molecular docking simulations are often employed to predict these binding modes and affinities, guiding further experimental work. researchgate.net

Research into Molecular Mechanisms of Bioactivity of this compound Derivatives

Derivatives of this compound have shown promise in exhibiting various biological activities. Research in this area focuses on understanding the underlying molecular mechanisms responsible for these effects, often through structure-activity relationship studies and target identification.

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to identify which parts of a molecule are essential for its biological activity. For this compound derivatives, SAR studies have shown that modifications to the cyclobutane framework can significantly impact their potency.

For example, in the case of 3-methoxycyclobutanamine (B566872), the introduction of different substituents at various positions on the cyclobutane ring can enhance its potency against specific bacterial strains. The position and nature of functional groups, such as the methoxy and amino groups, are critical in determining the efficacy and selectivity of these compounds. nih.gov The methoxy group itself can influence properties like polarity and hydrogen-bonding capacity, which in turn affect how the molecule interacts with its biological target. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for this compound Analogs

Molecular Modification Effect on Bioactivity Reference
Introduction of different substituents on the cyclobutane ring Can enhance potency against specific bacterial strains.

This table synthesizes general principles from SAR studies on related compounds.

A critical step in drug discovery is identifying the specific molecular target through which a compound exerts its effect. nih.gov this compound derivatives have been investigated for several bioactivities.

Antibacterial Activity: Research has shown that cyclobutane structures, including derivatives of this compound, possess potential antimicrobial properties. High-throughput screening has identified compounds similar to 3-methoxycyclobutanamine as having inhibitory effects against Mycobacterium tuberculosis.

Antiviral Activity: The potential for antiviral properties among this compound derivatives is an area of research interest, though specific targets are still under investigation.

Nematostatic Activity: A significant finding is the identification of 3-methoxycyclobutane-1,2-dione as a metabolite with nematostatic activity. This compound was shown to be effective against the juvenile stage of the root-knot nematode Meloidogyne incognita. researchgate.net The LC50 value was determined to be 447 µg/mL, indicating a potent effect. researchgate.net The likely mechanism involves the disruption of essential biological processes in the nematode, such as development or embryogenesis. researchgate.net

Table 3: Bioactivities and Potential Molecular Targets of this compound Derivatives

Bioactivity Compound/Derivative Organism/Target Findings
Antibacterial 3-Methoxycyclobutanamine analogs Mycobacterium tuberculosis Inhibitory effects observed in high-throughput screening.

This table highlights key research findings on the bioactivities of specific this compound derivatives.

Computational Screening and Chemoinformatic Approaches for Novel this compound Derivatives

Modern drug discovery heavily relies on computational methods to accelerate the identification of new, potent, and selective compounds. These in silico techniques are applied to screen large virtual libraries of molecules for potential interaction with a biological target.

For this compound derivatives, computational approaches can be used to:

Predict Binding Affinity: Molecular docking simulations can model the interaction between a library of this compound derivatives and the active site of a target enzyme, such as a bacterial or viral protein, to predict which compounds are most likely to bind strongly. mdpi.comresearchgate.net

Optimize Lead Compounds: Once an active compound is identified, chemoinformatic tools can suggest modifications to its structure to improve activity or reduce potential side effects. This is a key part of SAR studies.

Screen for ADME Properties: Computational models can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process.

These computational tools, combined with experimental screening and structural biology, create a powerful workflow for the development of novel therapeutics based on the this compound scaffold. googleapis.com

Table 4: List of Compounds Mentioned

Compound Name
3-methoxycyclobutane-1,2-dione
3-Methoxycyclobutanamine
This compound

Q & A

Q. What experimental methodologies are recommended for synthesizing methoxycyclobutane, given limited literature data?

this compound synthesis requires careful design due to sparse published protocols. Researchers should:

  • Optimize cyclobutane functionalization : Prioritize ring-opening/functionalization strategies using methoxide nucleophiles under controlled conditions (e.g., SN2 reactions with cyclobutyl halides).
  • Characterize intermediates : Use gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to verify intermediates and final product purity .
  • Adopt reproducibility standards : Follow guidelines for documenting synthetic steps, including solvent choice, temperature, and catalyst ratios, as outlined in chemistry journal experimental sections .

Q. How can researchers address gaps in this compound’s physicochemical properties (e.g., boiling point, stability)?

  • Empirical determination : Conduct differential scanning calorimetry (DSC) for thermal stability and gas chromatography (GC) for volatility analysis.
  • Comparative analysis : Use analogous compounds (e.g., methoxycyclohexane) to infer properties while validating experimentally .
  • Data transparency : Report uncertainties and calibration methods to enhance reproducibility, aligning with the Beilstein Journal’s emphasis on supplementary data for novel compounds .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Chemical-resistant PPE : Use nitrile gloves and fume hoods to mitigate inhalation/contact risks, as general guidelines for ether-like compounds suggest .
  • Ventilation : Ensure adequate airflow to prevent vapor accumulation, referencing occupational safety standards for volatile organics.
  • Waste management : Designate sealed containers for disposal, adhering to institutional hazardous waste policies.

Advanced Research Questions

Q. How do structural distortions in this compound impact computational modeling accuracy?

  • Challenges in multireference systems : this compound’s distorted geometries (e.g., non-planar cyclobutane rings) introduce multireference character, complicating density functional theory (DFT) calculations.
  • Machine learning integration : Use semi-supervised models (e.g., kernel ridge regression, KRR) trained on high-level ab initio data to predict electronic properties while mitigating errors in distorted regions .
  • Validation : Cross-check computational results with experimental spectroscopy (e.g., IR/Raman) to resolve contradictions between predicted and observed vibrational modes .

Q. What strategies resolve contradictions in this compound’s reactivity data across studies?

  • Systematic reviews : Apply PRISMA guidelines to aggregate and assess disparate datasets, ensuring transparent inclusion/exclusion criteria for mechanistic studies .
  • Controlled variable testing : Isolate factors like solvent polarity, temperature, and steric effects using design-of-experiments (DoE) frameworks to identify confounding variables .
  • Peer collaboration : Share raw data via repositories (e.g., NIST Chemistry WebBook) to enable cross-validation .

Q. How can this compound’s potential in materials science be systematically explored?

  • Structure-property relationships : Investigate its ring strain and electron-donating methoxy group for applications in polymer precursors or supramolecular assemblies.
  • Accelerated discovery : Combine high-throughput screening with quantum mechanical calculations to predict reactivity in novel reaction pathways .
  • Ethical replication : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing findings to foster interdisciplinary applications .

Methodological Resources

  • Data reporting : Follow the Cochrane Handbook for systematic data aggregation and conflict resolution .
  • Research question formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with this compound’s understudied nature .
  • Experimental rigor : Document all procedures in line with the Beilstein Journal’s requirements for novel compound characterization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.